

fosinopril sodium analytical method development

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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Analytical Methods for Fosinopril Sodium

The table below summarizes two validated RP-HPLC methods for quantifying **Fosinopril Sodium**.

Parameter	Method 1: Assay in Bulk Drug [1]	Method 2: Simultaneous Estimation with HCTZ [2]	Method 3: Related Impurities Profile [3]
Chromatographic Column	C18 Agilent Column (250 × 4.6 mm, 5 µm)	RP- Agilent C18 (250 × 4.6 mm, 5 µm)	Hypersil ODS (250 × 4.6 mm, 3.0 µm)

| **Mobile Phase** | Methanol : Water (0.1% OPA, pH 3.3) (70 : 30) | Acetonitrile : Phosphate Buffer | Water : Acetonitrile : 1% Orthophosphoric Acid (Gradient elution from 65:25:10 to other ratios) | | **Flow Rate (mL/min)** | 0.7 | 0.7 | 1.2 | | **Detection Wavelength (nm)** | 267 | 233 (for both Fosinopril and HCTZ) | 210 | | **Injection Volume (µL)** | 20 | Not specified | Not specified | | **Linearity Range (µg/mL)** | 10 - 50 | 10 - 50 | Not specified for drug substance; method focuses on impurities | | **Correlation Coefficient (R²)** | 0.999 | 0.999 | Established during validation | | **System Suitability (Retention Time)** | ~4.54 minutes | Not specified | All impurities eluted within 60 minutes | | **Key Validation Elements** | Precision, Accuracy, Linearity, Robustness | Linearity, Accuracy, Precision, Ruggedness | System Suitability, Specificity, LOD, LOQ, Precision, Accuracy |

Detailed Experimental Protocols

Protocol 1: Assay of Fosinopril Sodium in Bulk Drug Substance

This method is designed for the quantitative analysis of **Fosinopril Sodium** in its pure form [1].

- **Instrumentation and Reagents:** Use an HPLC system equipped with a UV-Vis or PDA detector. The key reagents are HPLC-grade methanol, orthophosphoric acid (OPA), and high-purity water. The pH of the water should be adjusted to 3.3 using OPA.
- **Chromatographic Conditions:**
 - **Column:** A C18 analytical column, 250 mm in length, 4.6 mm internal diameter, with 5 μ m particle size.
 - **Mobile Phase:** A mixture of methanol and pH-adjusted water (0.1% OPA, pH 3.3) in a 70:30 ratio.
 - **Flow Rate:** 0.7 mL/min.
 - **Detection Wavelength:** 267 nm.
 - **Injection Volume:** 20 μ L.
 - **Temperature:** Ambient.
- **Standard Preparation:** Prepare a stock solution of **Fosinopril Sodium** reference standard and dilute it with the mobile phase or a suitable solvent to obtain concentrations within the 10-50 μ g/mL range for the calibration curve.
- **System Suitability Test:** Before sample analysis, inject a standard solution to ensure the system is performing adequately. The method reported a retention time of approximately 4.54 minutes and a percent Relative Standard Deviation (%RSD) of less than 2.0% for peak area, indicating good precision [1].

Protocol 2: Simultaneous Estimation of Fosinopril Sodium and Hydrochlorothiazide

This method is developed for quantifying both drugs in a combined dosage form [2].

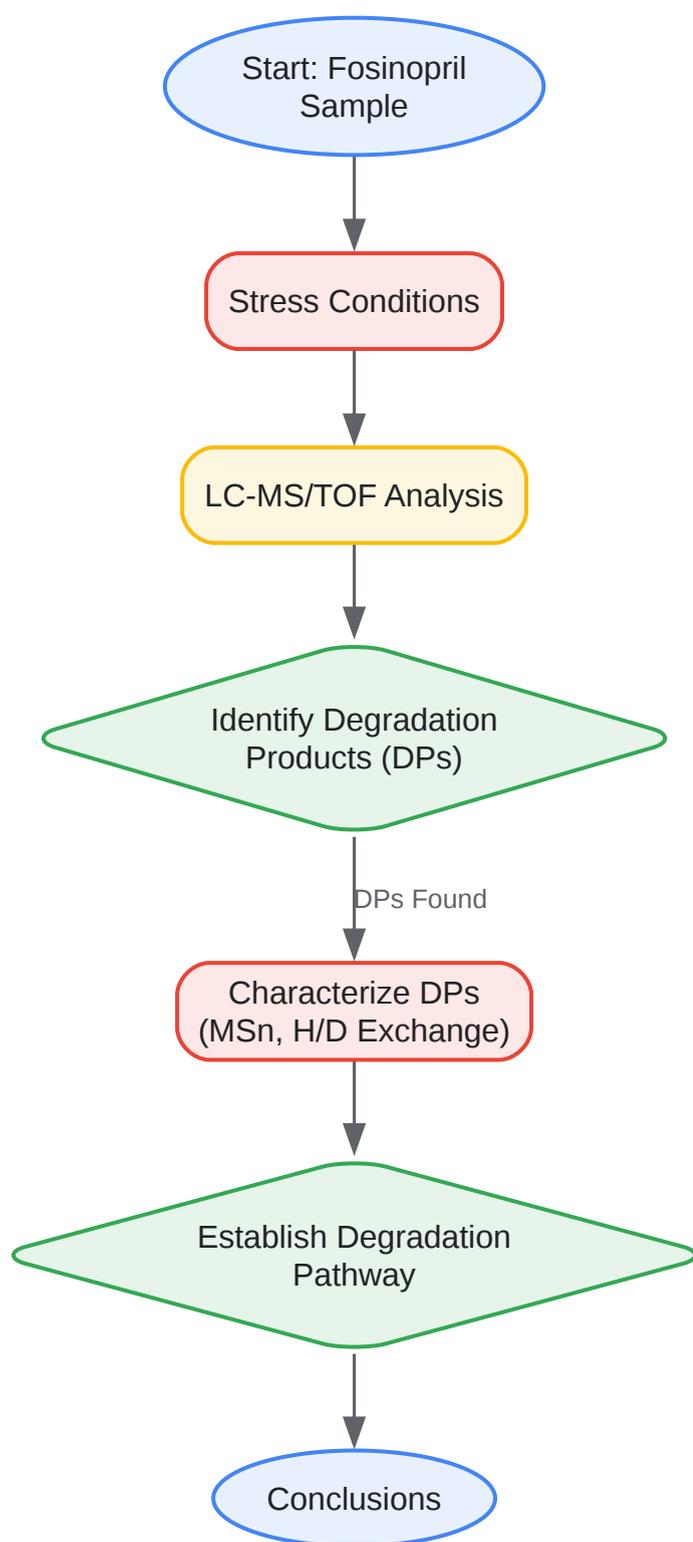
- **Instrumentation and Reagents:** An HPLC system with a UV detector is required. Use acetonitrile (HPLC grade) and a phosphate buffer solution as the primary reagents.
- **Chromatographic Conditions:**
 - **Column:** An RP C18 column (250 mm \times 4.6 mm, 5 μ m).
 - **Mobile Phase:** A mixture of acetonitrile and phosphate buffer. The exact proportion is not specified in the abstract but is optimized for separation [2].

- **Flow Rate:** 0.7 mL/min.
- **Detection Wavelength:** 233 nm, which is an isosbestic point for both compounds.
- **Linearity:** The method was validated over a concentration range of 10-50 µg/mL for **Fosinopril Sodium** and 12.5-62.5 µg/mL for Hydrochlorothiazide, both showing a correlation coefficient (R^2) of 0.999 [2].

Stress Degradation Studies and Impurity Profiling

For comprehensive analysis, characterization of degradation products provides critical quality and safety information.

- **Stress Degradation Behavior:** A systematic study subjected Fosinopril to hydrolytic, oxidative, photolytic, and thermal stress conditions per ICH guidelines. The drug was found to be particularly susceptible to **basic hydrolysis**, leading to the formation of its active metabolite, **fosinoprilat**, as a major degradation product. Additional degradation products were formed under photo-acid and acid hydrolysis conditions [4].
- **Advanced Characterization Techniques:** The structures of these degradation products were elucidated using **LC-MS/TOF and MSn fragmentation studies**. On-line Hydrogen/Deuterium (H/D) exchange was employed to determine the number of labile hydrogens in the structures, providing a comprehensive degradation pathway for Fosinopril [4]. The following diagram illustrates the experimental workflow for stress testing and impurity identification:



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Application Notes for Practitioners

- **Method Selection Guidance:** For routine quality control and assay of the pure drug, **Method 1** offers a simple, isocratic, and robust procedure [1]. For combined dosage forms with Hydrochlorothiazide, **Method 2** provides a validated simultaneous estimation technique [2]. For comprehensive impurity profiling and stability-indicating methods, the gradient approach and lower wavelength detection used in **Method 3** are more appropriate [3].
- **Critical Considerations in Development:**
 - **Wavelength Selection:** Choosing 210 nm, as in the impurities method, increases sensitivity for trace impurities but may also increase baseline noise. Wavelengths around 230-267 nm offer a good balance for specific active ingredient assay [1] [2] [3].
 - **Mobile Phase pH:** Adjusting the pH of the aqueous phase, often with acids like orthophosphoric acid (OPA), is crucial for controlling the ionization of Fosinopril, thereby improving peak shape and separation efficiency [1].
 - **Forced Degradation Studies:** These are essential for demonstrating the method's **stability-indicating power**. A well-validated method should effectively separate the main drug from its degradation products, as demonstrated in the LC-MS study [4].

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